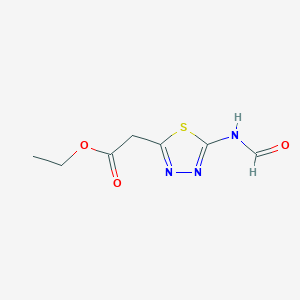
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with formic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve the use of solvents like ethanol, methanol, and acetonitrile, along with appropriate catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where increased acetylcholine levels can help alleviate symptoms .
Comparación Con Compuestos Similares
Ethyl (5-formamido-1,3,4-thiadiazol-2-yl)acetate can be compared with other thiadiazole derivatives, such as:
2-Amino-5-ethyl-1,3,4-thiadiazole: Known for its use in the synthesis of dyes and ligands.
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Used in medicinal chemistry for its antimicrobial properties.
1,3,4-Thiadiazole derivatives: These compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anticonvulsant properties.
The uniqueness of this compound lies in its specific formamido and ethyl acetate functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives .
Propiedades
Número CAS |
88124-57-6 |
|---|---|
Fórmula molecular |
C7H9N3O3S |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
ethyl 2-(5-formamido-1,3,4-thiadiazol-2-yl)acetate |
InChI |
InChI=1S/C7H9N3O3S/c1-2-13-6(12)3-5-9-10-7(14-5)8-4-11/h4H,2-3H2,1H3,(H,8,10,11) |
Clave InChI |
YHJXNLCQRUODIG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NN=C(S1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


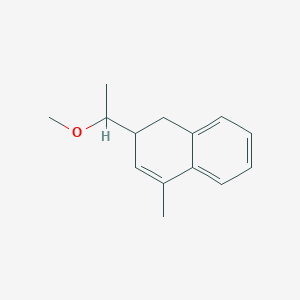
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
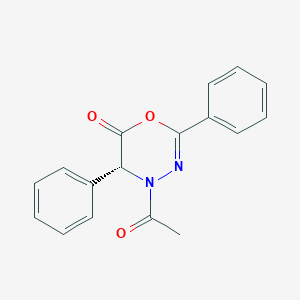

![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)

![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)

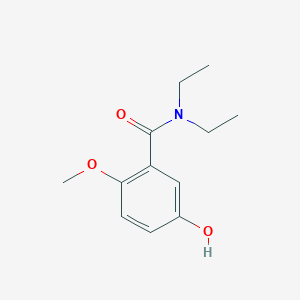

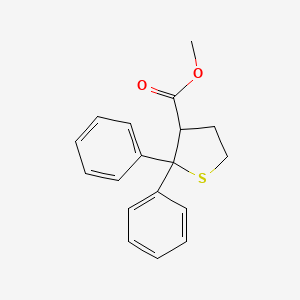
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)


